molecular formula C17H21N5O B2747409 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide CAS No. 2097898-33-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide

Cat. No. B2747409
CAS RN: 2097898-33-2
M. Wt: 311.389
InChI Key: XWYIROIDUFOYBP-UHFFFAOYSA-N
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Description

“N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . The dimethylamino group would likely contribute to the basicity of the compound, while the pyridin-3-yl group could participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could make the compound basic, and the compound is likely to be soluble in polar solvents due to the presence of the amide group .

Scientific Research Applications

Synthesis of Novel Compounds

This compound can be used as a building block in the synthesis of novel compounds. It has been used in the design and synthesis of compounds bearing imidazo[2,1-b]thiazole scaffolds . These novel compounds were tested for their cytotoxicity against human cancer cell lines .

Cytotoxic Activity

The compound has shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests potential applications in the development of new anticancer therapies.

Building Blocks for Heterocyclic Derivatives

N,N-dimethylenaminones, which are structurally similar to the given compound, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have shown a broad range of biological activities and have potential applications in biomedical research .

Chemical Reactivity

The compound’s chemical reactivity could be explored for the synthesis of various heterocycles . Heterocycles are key structures in many pharmaceuticals and natural products, so this could have significant implications for drug discovery and development.

Biological Activity

The N,N-dimethyl analogues of this compound have shown a broad range of biological activities and have been used to develop new classes of biologically active heterocyclic compounds for biomedical applications .

Anticancer Therapy

Given its cytotoxic activity against human cancer cell lines, the compound could be further investigated for its potential use in anticancer therapy .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazoline derivatives are used as kinase inhibitors in cancer therapy . The exact mechanism of action would depend on the specific biological target of the compound.

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-22(2)17-19-11-13-9-14(5-6-15(13)21-17)20-16(23)8-12-4-3-7-18-10-12/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIROIDUFOYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide

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